3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method relies on the cyclization of dienones under specific conditions to form the desired pyran structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory-scale synthesis, with adjustments for scale, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions typically occur under controlled conditions, including specific temperatures and solvents to ensure the desired product formation .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in medicinal chemistry and other fields .
Scientific Research Applications
3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione involves its interaction with DNA topoisomerase I, an enzyme crucial for DNA replication and transcription . By inhibiting this enzyme, the compound induces DNA damage and cell death, making it a potential anticancer agent . The molecular targets and pathways involved include the induction of oxidative stress and the activation of apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
Lapachol: A naturally occurring compound from which β-lapachone is derived.
Naphthoquinones: A class of compounds with similar structures and chemical properties.
Uniqueness
3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity . Its ability to inhibit DNA topoisomerase I sets it apart from other similar compounds, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H16O3 |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
2,2-dimethyl-3,4,4a,10b-tetrahydrobenzo[h]chromene-5,6-dione |
InChI |
InChI=1S/C15H16O3/c1-15(2)8-7-11-13(17)12(16)9-5-3-4-6-10(9)14(11)18-15/h3-6,11,14H,7-8H2,1-2H3 |
InChI Key |
FGGFBHJNRSCDBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2C(O1)C3=CC=CC=C3C(=O)C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.